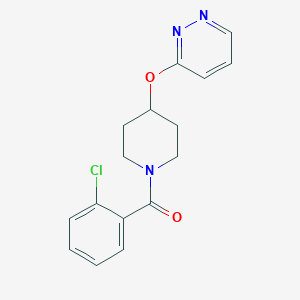

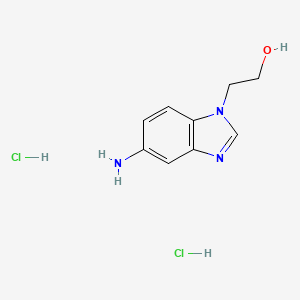

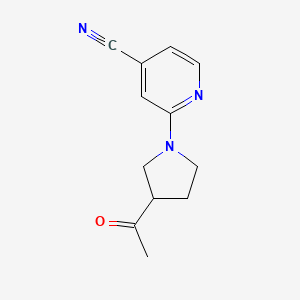

![molecular formula C14H12ClN5O2 B2664447 2-氯-N-((6-甲氧基-[1,2,4]三唑并[4,3-b]吡嘧啉-3-基)甲基)苯甲酰胺 CAS No. 2034353-57-4](/img/structure/B2664447.png)

2-氯-N-((6-甲氧基-[1,2,4]三唑并[4,3-b]吡嘧啉-3-基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-chloro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide” is a derivative of 1,2,4-triazole . Triazole compounds, which contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain, are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazole derivatives often involves the heterocyclization of substituted-amino-1,2,4-triazoles with bifunctional compounds under different experimental settings . For instance, an efficient synthesis of a series of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines has been described via intramolecular oxidative cyclization of various 6-chloropyridazin-3-yl hydrazones with iodobenzene diacetate .Molecular Structure Analysis

1,2,4-Triazole, the core structure in the given compound, exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, depending on the position of the nitrogen atoms in the rings . The crystal structure of related compounds has been solved using direct methods by employing SHELXS-97 and the refinement against F2 was carried out using SHELXL-18 .Chemical Reactions Analysis

Triazoles are the most stable compounds among azoles and are difficult to cleave . They act as isosteres of amide, ester, and carboxylic acid . The reactivity of triazole derivatives can be influenced by the substituents attached to the triazole ring .科学研究应用

合成与生物活性

抗增殖活性:含有[1,2,4]三唑并[4,3-b]嘧啶-6-氧基衍生物的化合物,与2-氯-N-((6-甲氧基-[1,2,4]三唑并[4,3-b]嘧啶-3-基)甲基)苯甲酰胺密切相关,已被合成并研究其抗增殖活性。这些衍生物抑制内皮细胞和肿瘤细胞的增殖(Ilić 等人,2011 年)。

结构分析和药物设计:类似嘧啶类似物的结构分析和密度泛函理论(DFT)计算提供了对其分子性质的见解。这些研究有助于了解这些化合物的药学重要性(Sallam 等人,2021 年)。

抗菌和抗病毒研究

抗菌评价:对结构相关的噻吩并嘧啶衍生物的研究表明具有显着的抗菌活性。这表明类似化合物在抗菌和抗真菌应用中的潜力(Bhuiyan 等人,2006 年)。

抗病毒活性:基于苯甲酰胺的吡唑和三唑,在结构上类似于2-氯-N-((6-甲氧基-[1,2,4]三唑并[4,3-b]嘧啶-3-基)甲基)苯甲酰胺,已显示出显着的抗禽流感病毒活性。这表明类似化合物在抗病毒研究中的潜力(Hebishy 等人,2020 年)。

化学合成和药物开发

新型合成方法:基于苯甲酰胺的杂环化合物的创新合成方法,其中可能包括像2-氯-N-((6-甲氧基-[1,2,4]三唑并[4,3-b]嘧啶-3-基)甲基)苯甲酰胺这样的化合物,在药物开发和药物化学中至关重要(Liu 等人,2012 年)。

在抗惊厥药中的作用:已经合成并测试了类似的化合物是否具有抗惊厥活性,这表明2-氯-N-((6-甲氧基-[1,2,4]三唑并[4,3-b]嘧啶-3-基)甲基)苯甲酰胺在开发抗惊厥药中的潜在用途(Kelley 等人,1995 年)。

作用机制

While the specific mechanism of action for the given compound is not directly available, triazole compounds are known to interact with biological receptors with high affinity due to their dipole character, hydrogen bonding capacity, rigidity, and solubility . They have been found in a wide range of pharmaceutical drugs with various therapeutic effects .

未来方向

Triazoles have been the focus of renewed interest among organic and medicinal chemists due to their versatile biological activities . The advancement of novel potential drug candidates having better efficacy and selectivity is an ongoing research area . The design and synthesis of new triazole derivatives based on molecular hybridization approach is a promising future direction .

属性

IUPAC Name |

2-chloro-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN5O2/c1-22-13-7-6-11-17-18-12(20(11)19-13)8-16-14(21)9-4-2-3-5-10(9)15/h2-7H,8H2,1H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJBPCLJHGVYFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN2C(=NN=C2CNC(=O)C3=CC=CC=C3Cl)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

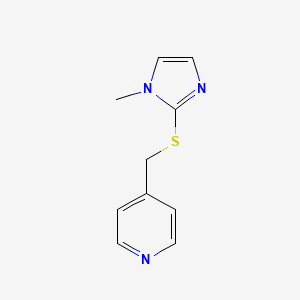

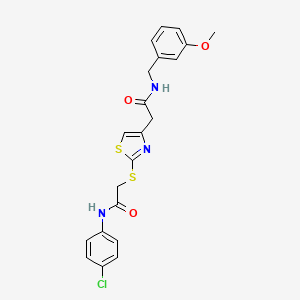

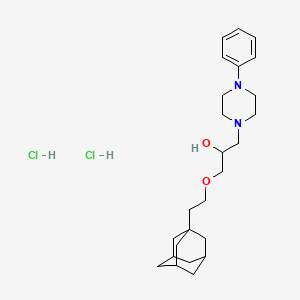

![8-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2664365.png)

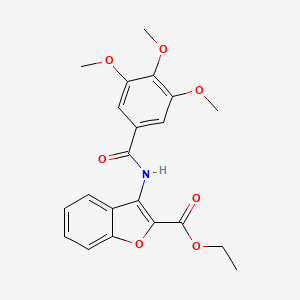

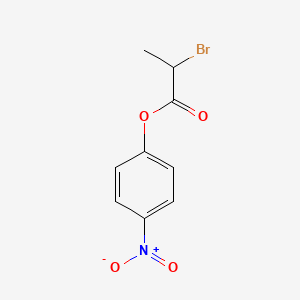

![Methyl 2-(isobutylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2664372.png)

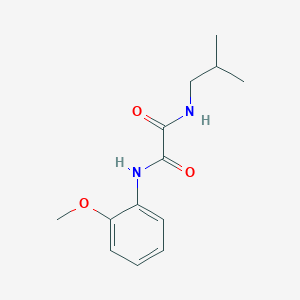

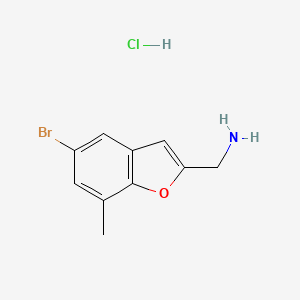

![(E)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-(3,4-dimethoxyphenyl)ethenesulfonamide](/img/structure/B2664376.png)

![[3-[[Ethyl(2,2,2-trifluoroethyl)amino]methyl]pyrrolidin-1-yl]-(2-fluoropyridin-4-yl)methanone](/img/structure/B2664383.png)